5-Dimethylcarbamoyl-pentanoic acid

Description

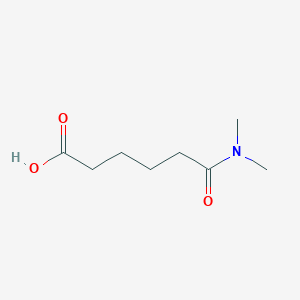

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9(2)7(10)5-3-4-6-8(11)12/h3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAFHUGMOCFDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Dimethylcarbamoyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 5-Dimethylcarbamoyl-pentanoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is presented as a three-step process, commencing with the selective mono-esterification of a common starting material, followed by amidation and subsequent deprotection. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from adipic acid. This strategy is designed to selectively functionalize one of the two carboxylic acid groups of the symmetric starting material.

The logical workflow for this synthesis is as follows:

An In-Depth Technical Guide to the Physicochemical Properties of 5-Dimethylcarbamoyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Dimethylcarbamoyl-pentanoic acid (also known as N,N-dimethyladipamic acid), a dicarboxylic acid monoamide. Due to a scarcity of published experimental data for this specific compound, this document leverages high-quality predicted values for key parameters, offering a valuable resource for researchers in drug discovery and chemical synthesis. This guide also outlines detailed, adaptable experimental protocols for the determination of these properties and presents a logical experimental workflow for the characterization of such a novel chemical entity.

Chemical Identity and Structure

This compound is a derivative of adipic acid in which one of the carboxylic acid groups has been converted to a N,N-dimethylamide.

-

IUPAC Name: 5-(dimethylcarbamoyl)pentanoic acid

-

Synonyms: N,N-dimethyladipamic acid

-

CAS Number: 1862-09-5[1]

-

Molecular Formula: C₈H₁₅NO₃[1]

-

Molecular Weight: 173.21 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

| Property | Predicted Value | Data Source |

| Melting Point | 45-55 °C | Estimation based on similar structures |

| Boiling Point | 320-330 °C at 760 mmHg | Estimation based on similar structures |

| Water Solubility | 10-20 g/L at 25 °C | Predicted (ACD/Labs) |

| pKa (acidic) | 4.5 - 5.0 | Predicted (ChemAxon) |

| LogP | 0.5 - 1.0 | Predicted (ACD/Labs) |

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols that can be adapted for the precise determination of the physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rate of 10-20 °C/min until it is about 15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

Methodology (Micro Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The apparatus is heated slowly and evenly in a heating block or oil bath.

-

As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the solubility of a compound in water.

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated pH titration if the compound is sufficiently acidic.

-

The solubility is expressed in g/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined as the pH at the half-equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for the experimental determination of LogP.

Methodology:

-

A solution of this compound is prepared in either n-octanol or water.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing a known amount of the compound.

-

The flask is shaken vigorously for a set period to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Experimental Workflow

As no specific signaling pathways involving this compound have been identified in the literature, a representative experimental workflow for the initial characterization and assessment of a novel chemical entity like this is presented below. This workflow outlines a logical progression from initial synthesis and purification to physicochemical and preliminary biological evaluation.

References

An In-depth Technical Guide to the Structural Analysis of 5-Dimethylcarbamoyl-pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 5-Dimethylcarbamoyl-pentanoic acid. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on the theoretical structural characteristics and established analytical methodologies for its characterization. The protocols and data presented are based on well-documented principles for its constituent functional groups: a carboxylic acid and a tertiary amide.

Chemical Structure and Properties

This compound is a derivative of pentanoic acid (valeric acid) featuring a dimethylcarbamoyl group at the 5-position. This bifunctional molecule possesses both a carboxylic acid and a tertiary amide group, which dictate its chemical and physical properties.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 1862-09-5 | Commercial Suppliers |

| Molecular Formula | C₈H₁₅NO₃ | Calculated |

| Molecular Weight | 173.21 g/mol | Calculated |

| IUPAC Name | 5-(dimethylcarbamoyl)pentanoic acid | IUPAC Nomenclature |

Proposed Synthesis

A common method for the synthesis of N,N-dimethylamides from carboxylic acids involves the activation of the carboxylic acid followed by reaction with dimethylamine. For this compound, a plausible starting material would be a precursor diacid, such as adipic acid, which is first converted to its mono-N,N-dimethylamide.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | broad singlet | 1H |

| -CH₂ -COOH | 2.3 - 2.5 | triplet | 2H |

| -CH₂ -CON(CH₃)₂ | 2.2 - 2.4 | triplet | 2H |

| -CH₂-CH₂ -CH₂- | 1.6 - 1.8 | multiplet | 4H |

| -N(CH₃ )₂ | 2.9 - 3.1 | singlet (x2, due to restricted rotation) | 6H |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C OOH | 175 - 185 |

| -C ON(CH₃)₂ | 170 - 175 |

| -C H₂-COOH | 33 - 38 |

| -C H₂-CON(CH₃)₂ | 34 - 39 |

| -CH₂-C H₂-CH₂- | 24 - 29 |

| -N(C H₃)₂ | 35 - 40 (two signals possible) |

IR spectroscopy is used to identify the key functional groups. The spectrum would be dominated by the characteristic absorptions of the carboxylic acid and amide moieties.[1][2][3][4][5]

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |

| C-H (Alkyl) | 2850 - 2960 | Medium to strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Tertiary Amide) | 1630 - 1680 | Strong |

| C-N (Amide) | 1200 - 1300 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

Table 5: Expected Mass Spectrometry Fragmentation

| m/z Value | Fragment Identity | Description |

| 173 | [M]⁺ | Molecular Ion |

| 155 | [M - H₂O]⁺ | Loss of water from the carboxylic acid |

| 128 | [M - COOH]⁺ | Loss of the carboxyl group |

| 72 | [CON(CH₃)₂]⁺ | Dimethylcarbamoyl cation |

| 44 | [(CH₃)₂N]⁺ | Dimethylamine fragment |

Chromatographic Analysis

Chromatographic methods are crucial for the purification and quantitative analysis of this compound.

Due to the low volatility of the carboxylic acid, derivatization is typically required for GC-MS analysis.[6][7][8][9][10] This process converts the carboxylic acid into a more volatile ester or silyl ester.

Caption: General workflow for the GC-MS analysis of this compound.

HPLC is well-suited for the analysis of this compound without derivatization, often using reverse-phase chromatography.[11][12][13][14][15]

Caption: General workflow for the HPLC analysis of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound, based on standard laboratory procedures for similar compounds.

-

Mono-esterification of Adipic Acid: Adipic acid is reacted with a suitable alcohol (e.g., methanol) in the presence of an acid catalyst to yield the mono-methyl ester.

-

Amidation: The remaining free carboxylic acid of the mono-methyl ester is activated, for example, with thionyl chloride to form the acid chloride. This intermediate is then reacted with an excess of dimethylamine to form the N,N-dimethylamide.

-

Hydrolysis: The methyl ester is selectively hydrolyzed back to the carboxylic acid using a mild base, followed by acidification.

-

Purification: The final product is purified by recrystallization from a suitable solvent system or by column chromatography.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Sample Preparation: To 100 µL of a sample solution, add an internal standard. Evaporate the solvent under a stream of nitrogen.

-

Derivatization: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile). Heat at 60-70°C for 30 minutes.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient program to separate the components. The mass spectrometer is operated in electron ionization (EI) mode.

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.

-

Chromatographic Conditions: Use a C18 reverse-phase column. The mobile phase could be a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to ensure the carboxylic acid is protonated.

-

Detection: Monitor the elution using a UV detector (e.g., at 210 nm) or a mass spectrometer in electrospray ionization (ESI) mode.

Conclusion

While specific published data on the biological activity and detailed structural analysis of this compound is scarce, this guide provides a robust framework for its synthesis and characterization. The methodologies outlined are based on established principles of organic chemistry and analytical science, offering a solid foundation for researchers and professionals working with this or structurally related compounds. The predicted spectral data and analytical workflows serve as a valuable reference for the structural elucidation and quantification of this molecule.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-proteomics.com [creative-proteomics.com]

- 9. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hplc.eu [hplc.eu]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

The Putative Biological Landscape of 5-Dimethylcarbamoyl-pentanoic Acid Derivatives: An In-depth Technical Guide

Disclaimer: The biological activity of 5-Dimethylcarbamoyl-pentanoic acid has not been extensively reported in peer-reviewed literature. This guide, therefore, presents a theoretical exploration of its potential biological activities based on the known functions of structurally related compounds, including short-chain fatty acids and N,N-dialkylamides. The information provided herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future experimental investigations.

Introduction

This compound is a derivative of pentanoic acid characterized by a dimethylcarbamoyl group at the 5-position. Its structure, featuring a short-chain fatty acid backbone and an N,N-dimethylamide moiety, suggests potential interactions with various biological targets. Drawing parallels from analogous compounds, this document explores its hypothetical biological activities, with a primary focus on histone deacetylase (HDAC) inhibition and a secondary look at potential antimicrobial effects.

Core Hypothesis: Histone Deacetylase (HDAC) Inhibition

Many short-chain fatty acids are well-documented inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By inhibiting HDACs, these compounds can induce hyperacetylation of histones, leading to a more open chromatin structure and the transcription of genes involved in processes like cell cycle arrest, differentiation, and apoptosis. Given its pentanoic acid core, this compound is hypothesized to exhibit similar HDAC inhibitory properties.

Quantitative Data on Structurally Similar HDAC Inhibitors

The following table summarizes the HDAC inhibitory activities of several well-characterized short-chain fatty acids. This data is presented to provide a comparative baseline for the potential potency of this compound derivatives.

| Compound | HDAC Isoform(s) Inhibited | IC50 Value | Cell Line/System | Reference |

| Valproic Acid | Class I and IIa | 0.4-2 mM | Various cancer cells | [1] |

| Sodium Butyrate | Class I and IIa | 0.5-5 mM | Various cancer cells | [1][3] |

| Phenylbutyrate | Class I and IIa | 0.5-2 mM | Various cancer cells | [1] |

| 5-Phenylvaleric Hydroxamic Acid | Rat Liver HDAC | 5 µM | Cell-free (rat liver) | [3] |

Potential Antimicrobial Activity

N,N-dialkylamides and related amide derivatives have been reported to possess antimicrobial properties.[4] The mechanism of action is often attributed to the disruption of bacterial cell membranes or interference with essential cellular processes. The presence of the N,N-dimethylamide group in this compound suggests that it and its derivatives could be explored for antibacterial or antifungal activity.

Quantitative Data on Structurally Related Antimicrobial Amides

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative N-acyldiamines and other amide derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-(2-aminoethyl)dodecanamide | Staphylococcus aureus | 1-16 | [5] |

| N-(2-aminoethyl)tetracanamide | Staphylococcus aureus | 1-16 | [5] |

| N-(3-aminopropyl)oleamide | Staphylococcus aureus | 1-16 | [5] |

| Benzamide Derivative 5a | Bacillus subtilis | 6.25 | [4] |

| Benzamide Derivative 5a | Escherichia coli | 3.12 | [4] |

Experimental Protocols

In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol is a representative method for determining the HDAC inhibitory activity of a test compound, based on protocols described for known short-chain fatty acid HDAC inhibitors.[3]

1. Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. The substrate, a lysine residue with an acetylated amino group and a coupled fluorophore, is deacetylated by HDACs. Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.

2. Materials:

- HeLa or other nuclear extract as a source of HDACs.

- Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1, Enzo Life Sciences).

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

- Developer solution containing a protease (e.g., Trichostatin A as a positive control).

- Test compound (this compound derivative).

- 96-well black microplate.

- Fluorescence microplate reader.

3. Procedure:

- Prepare serial dilutions of the test compound and the positive control (Trichostatin A) in Assay Buffer.

- In a 96-well black microplate, add the nuclear extract, Assay Buffer, and the test compound or control to the appropriate wells.

- Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

- Incubate the plate at 37°C for 1 hour.

- Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

- Incubate the plate at room temperature for 15 minutes.

- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

4. Data Analysis:

- Subtract the background fluorescence (wells with no HDAC source).

- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines a standard broth microdilution method to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[4]

1. Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for microbial growth, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.

2. Materials:

- Test compound (this compound derivative).

- Target microorganism (bacterial or fungal strain).

- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Sterile 96-well microplates.

- Positive control antibiotic/antifungal.

- Spectrophotometer.

3. Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- Perform a serial two-fold dilution of the test compound in the growth medium across the wells of a 96-well plate.

- Prepare an inoculum of the target microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

- Inoculate each well (except for a sterility control well) with the microbial suspension.

- Include a positive control (microorganism with no compound) and a negative control (medium only).

- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- After incubation, visually inspect the wells for turbidity, indicating microbial growth. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway of HDAC inhibition.

Experimental Workflows

Caption: Workflow for in vitro HDAC inhibition assay.

References

- 1. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchprofiles.kettering.edu [researchprofiles.kettering.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis and biological evaluation of a new series of N-acyldiamines as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

General Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors

An in-depth search has been conducted for "5-Dimethylcarbamoyl-pentanoic acid" to provide a detailed technical guide on its mechanism of action. The comprehensive search across scientific databases and literature has revealed no specific experimental studies, quantitative data, or established signaling pathways for a compound with this exact name.

The search results did provide extensive information on a class of compounds known as Histone Deacetylase (HDAC) inhibitors, which are significant in cancer therapy. It is possible that "this compound" is a novel or less-common name for a compound within this class. The mechanism of action for HDAC inhibitors, in general, involves the following key aspects:

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. HDAC inhibitors block this action, leading to an accumulation of acetylated histones and other proteins.[1] This, in turn, results in a more open chromatin structure, facilitating the transcription of various genes.

The consequences of HDAC inhibition in cancer cells are multifaceted and can include:

-

Cell Cycle Arrest: HDAC inhibitors can induce the expression of cell cycle regulators like p21, which leads to a halt in cell proliferation.[2]

-

Apoptosis: They can trigger programmed cell death through both extrinsic and intrinsic pathways by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.[3][4]

-

Differentiation: In some cancer cells, HDAC inhibitors can promote differentiation.[5]

-

Anti-angiogenesis: They can inhibit the formation of new blood vessels, which is crucial for tumor growth.[4]

-

Modulation of Immune Response: HDAC inhibitors can also affect the immune system's ability to recognize and eliminate cancer cells.[6]

Affected Signaling Pathways:

HDAC inhibitors are known to influence various cellular signaling pathways, including:

-

ERK Signaling: Activation of the ERK pathway has been observed following treatment with HDAC inhibitors, which can influence cell differentiation.[3]

-

TGF-β Signaling: Genes in the TGF-β superfamily, which are important for cell cycle progression, can be downregulated by HDAC inhibitors.[7]

-

Apoptotic Pathways: Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are affected by HDAC inhibitors.[4][7]

Potential Relationship to "this compound"

While there is no direct information for "this compound," compounds with structural similarities, such as sultam-based derivatives, have been investigated as HDAC inhibitors.[8] It is plausible that "this compound" is a novel compound designed to target HDACs. Without specific experimental data, any detailed description of its mechanism would be speculative.

To provide the requested in-depth technical guide, further information on "this compound" is necessary, such as:

-

An alternative chemical name or CAS registry number.

-

Reference to any publications or patents describing the synthesis or biological activity of this compound.

-

Data from any preliminary experimental studies.

Without this information, it is not possible to generate the detailed tables, experimental protocols, and specific signaling pathway diagrams as requested. The following diagram illustrates the general mechanism of action of HDAC inhibitors.

Caption: General mechanism of action of Histone Deacetylase (HDAC) inhibitors.

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]

- 7. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: 5-Dimethylcarbamoyl-pentanoic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1862-09-5

This technical guide provides a concise summary of the available information for 5-Dimethylcarbamoyl-pentanoic acid, a chemical compound of interest in various research and development applications. Due to the limited publicly available data, this document focuses on its fundamental properties.

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound. This information is crucial for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1862-09-5 | [1] |

| Molecular Formula | C8H15NO3 | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| SMILES Code | CN(C)C(=O)CCCCC(O)=O | [1] |

| MDL Number | MFCD12172669 | [1] |

Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or use of this compound. General methodologies for the synthesis of similar N,N-dimethylamides from carboxylic acids could potentially be adapted. One common approach involves the coupling of a carboxylic acid with dimethylamine using a suitable coupling agent.

Below is a generalized workflow for such a synthesis.

Caption: A generalized workflow for the synthesis of N,N-dimethylamides from carboxylic acids.

Signaling Pathways and Biological Activity

Currently, there is no available information in peer-reviewed scientific literature detailing the involvement of this compound in any specific signaling pathways or its broader biological activity. Further research is required to elucidate its potential roles in biological systems.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is advisable to consult the supplier's documentation.

References

A Technical Guide to 5-Dimethylcarbamoyl-pentanoic acid: Solubility, Experimental Protocols, and Biological Context

This technical guide provides an in-depth overview of the anticipated solubility characteristics of 5-Dimethylcarbamoyl-pentanoic acid, detailed experimental methodologies for its assessment, and a summary of the biological significance of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Solubility Data

The presence of the polar dimethylcarbamoyl group alongside the carboxylic acid group in this compound is expected to enhance its polarity and potential for hydrogen bonding, likely resulting in moderate solubility in polar solvents like water. The solubility of carboxylic acids is also notably influenced by pH. In alkaline solutions, carboxylic acids form salts that are generally much more soluble in water than their neutral counterparts.[3][4]

Table 1: Predicted Solubility of Short-Chain Carboxylic Acids

| Compound | Carbon Chain Length | Predicted Water Solubility | Rationale |

| Formic Acid | 1 | Miscible | High polarity and hydrogen bonding capacity. |

| Acetic Acid | 2 | Miscible | High polarity and hydrogen bonding capacity. |

| Propanoic Acid | 3 | Miscible | Balances polar and non-polar character. |

| Butanoic Acid | 4 | Miscible | Balances polar and non-polar character. |

| Pentanoic Acid | 5 | Slightly Soluble | Increased non-polar character of the carbon chain. |

| This compound | 6 | Moderately Soluble | The polar dimethylcarbamoyl and carboxyl groups are expected to increase water solubility compared to a simple six-carbon carboxylic acid. |

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound requires experimental validation. The following are established methodologies for such assessments.

2.1. Shake-Flask Method for Quantitative Solubility Measurement

The shake-flask method is a conventional and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Quantification: A precisely measured aliquot of the clear, saturated supernatant is carefully withdrawn. The concentration of the dissolved this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, or titration.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

2.2. Qualitative Solubility Testing for Functional Group Analysis

Simple solubility tests in different solvents can provide valuable information about the functional groups present in a molecule and its general polarity.[4][5][6][7]

Methodology:

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg) is placed into a series of test tubes.

-

Solvent Addition: A small volume (e.g., 0.75 mL) of each of the following solvents is added to a separate test tube:

-

Water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

An organic solvent (e.g., diethyl ether or hexane)

-

-

Observation: Each tube is vigorously shaken, and the solubility is observed. Complete dissolution indicates solubility.

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups.

-

Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic functional group, such as a carboxylic acid.

-

Solubility in 5% HCl points to the presence of a basic functional group.

-

Solubility in an organic solvent indicates a significant non-polar character.

-

Visualizations

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility and classifying an organic compound.

Caption: Workflow for solubility-based classification of an organic compound.

3.2. Biological Activities of Structurally Related Compounds

While specific signaling pathways for this compound are not documented, its structural similarity to short-chain fatty acids (SCFAs) and fatty acid amides suggests potential involvement in various biological processes. SCFAs are metabolites produced by the gut microbiota and have been shown to exert a wide range of effects on host health.[8][9][10] Fatty acid amides also exhibit diverse biological activities.[11][12]

The following diagram summarizes the known biological activities of SCFAs, which may provide a basis for investigating the biological role of this compound.

Caption: Overview of the diverse biological activities of short-chain fatty acids.

References

- 1. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Biological significance of short-chain fatty acid metabolism by the intestinal microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

Technical Guide: Spectroscopic Analysis of 5-Dimethylcarbamoyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of 5-Dimethylcarbamoyl-pentanoic acid (also known as N,N-dimethyladipamic acid), a molecule of interest in various research and development settings. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside generalized, industry-standard protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis suitable for this class of molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected analytical data for this compound. These values are derived from established principles of spectroscopic analysis for molecules with similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~ 2.3 | Triplet (t) | 2H |

| H-3 | ~ 1.6 | Multiplet (m) | 2H |

| H-4 | ~ 1.5 | Multiplet (m) | 2H |

| H-5 | ~ 2.2 | Triplet (t) | 2H |

| N-CH₃ | ~ 2.9 (two singlets) | Singlet (s) | 6H |

| COOH | > 10 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 (COOH) | ~ 175-180 |

| C-2 | ~ 33-36 |

| C-3 | ~ 24-27 |

| C-4 | ~ 25-28 |

| C-5 | ~ 34-37 |

| C-6 (C=O, amide) | ~ 172-175 |

| N-CH₃ | ~ 35-38 (two signals) |

Table 3: General HPLC and LC-MS Parameters

| Parameter | HPLC | LC-MS |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 5-95% B over 15 min) | Gradient (e.g., 5-95% B over 10 min) |

| Flow Rate | 1.0 mL/min | 0.3-0.5 mL/min |

| Detection | UV at 210 nm | Positive/Negative Ion Mode ESI |

| Expected [M+H]⁺ | - | m/z 174.11 |

| Expected [M-H]⁻ | - | m/z 172.09 |

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

-

Transfer the solution to a clean, dry NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific solvent.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the peaks and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

Process the spectrum similarly to the ¹H spectrum.

-

2.2 High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of this compound.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30 °C).

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detector to a wavelength of 210 nm.

-

-

Sample Analysis:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution of ~0.1 mg/mL.

-

Inject 10 µL of the sample solution.

-

Run a gradient elution method (e.g., start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions).

-

Analyze the resulting chromatogram for the main peak and any impurities.

-

2.3 Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: An LC-MS system consisting of an HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Use a C18 column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.8 µm).

-

Prepare mobile phases as described for HPLC, but using LC-MS grade solvents and additives.

-

Use a lower flow rate (e.g., 0.4 mL/min).

-

Employ a fast gradient (e.g., 5-95% B over 8 minutes).

-

-

MS Conditions:

-

Set the ESI source to operate in both positive and negative ion modes in separate runs or using polarity switching.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

Acquire mass spectra over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Extract the total ion chromatogram (TIC).

-

Examine the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Identify the molecular ion peaks, such as [M+H]⁺ in positive mode and [M-H]⁻ in negative mode, to confirm the molecular weight.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

The Discovery and Enduring Legacy of Pentanoic Acid and its Derivatives: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoic acid, a simple five-carbon carboxylic acid, and its derivatives represent a fascinating journey of scientific discovery, from its humble origins in traditional herbal medicine to the serendipitous unearthing of a blockbuster anticonvulsant. This technical guide provides a comprehensive overview of the history, synthesis, and key milestones in the understanding of pentanoic acid compounds, with a particular focus on the groundbreaking discovery of valproic acid and the elucidation of isovaleric acidemia. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights and a structured presentation of key data.

The Discovery and Properties of Pentanoic Acid (Valeric Acid)

Pentanoic acid, more commonly known by its trivial name, valeric acid, was first isolated in the mid-19th century from the root of the valerian plant (Valeriana officinalis).[1][2] The plant's roots have been used for centuries in traditional medicine for their sedative and anxiolytic properties. The name "valeric acid" is a direct reflection of its botanical origin.[1]

Chemically, pentanoic acid is a straight-chain saturated fatty acid with the formula CH₃(CH₂₃COOH.[2] In its pure form, it is a colorless liquid with a distinctly unpleasant odor.[3] However, its esters are known for their pleasant, fruity scents and are widely used in the food and fragrance industries.[3][4]

Physical and Chemical Properties

The physical properties of pentanoic acid and some of its isomers are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical syntheses.

| Property | n-Pentanoic Acid | Isovaleric Acid (3-Methylbutanoic Acid) | 2-Methylbutanoic Acid | Pivalic Acid (2,2-Dimethylpropanoic Acid) |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molar Mass ( g/mol ) | 102.13 | 102.13 | 102.13 | 102.13 |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless, crystalline solid |

| Odor | Unpleasant, rancid | Unpleasant, cheesy, sweaty | Fruity, cheesy | Mild, camphor-like |

| Boiling Point (°C) | 186-187 | 176.7 | 177 | 163-164 |

| Melting Point (°C) | -34.5 | -29.3 | -70 | 35.4 |

| Density (g/cm³) | 0.939 at 20°C | 0.926 at 20°C | 0.933 at 20°C | 0.905 at 50°C |

| Solubility in Water | 4.97 g/100 mL | 4.2 g/100 mL | Soluble | 2.5 g/100 mL |

Historical Synthesis of Pentanoic Acid

Historically, pentanoic acid has been synthesized through various methods, primarily involving the oxidation of primary alcohols or the extension of carbon chains using organometallic reagents.

Experimental Protocol 1: Oxidation of 1-Pentanol to Pentanoic Acid

This method utilizes a strong oxidizing agent, such as potassium permanganate, to convert the primary alcohol, 1-pentanol, into a carboxylic acid.

Materials:

-

1-Pentanol

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄), 2M solution

-

3% Hydrogen peroxide (H₂O₂) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel, beaker)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure: [5]

-

In a 500 mL round-bottom flask, combine 3g of n-pentanol, 0.75g of anhydrous sodium carbonate, and 75 mL of distilled water.

-

Prepare a solution of 7g of potassium permanganate in 125 mL of distilled water. Gentle heating may be required to fully dissolve the KMnO₄.

-

Transfer the potassium permanganate solution to an addition funnel mounted on the reaction flask.

-

With vigorous stirring, add the potassium permanganate solution dropwise to the pentanol mixture. The addition rate should be controlled to maintain a gentle reaction.

-

After the addition is complete, continue stirring the mixture at room temperature for 24 hours.

-

Slowly add 45 mL of 3% hydrogen peroxide solution to quench the excess potassium permanganate. This will result in the formation of manganese dioxide (a brown precipitate).

-

Acidify the mixture to a pH of approximately 2 by adding 2M sulfuric acid.

-

Extract the aqueous mixture three times with 20 mL portions of dichloromethane in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent to yield pentanoic acid.

Experimental Protocol 2: Grignard Synthesis of Pentanoic Acid

This classic organometallic reaction involves the formation of a Grignard reagent from an alkyl halide, followed by its reaction with carbon dioxide to produce a carboxylate, which is then protonated to yield the carboxylic acid.

Materials:

-

1-Bromobutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 6M solution

-

Standard laboratory glassware for anhydrous reactions (oven-dried round-bottom flask, condenser, addition funnel)

-

Magnetic stirrer and stir bar

-

Preparation of the Grignard Reagent:

-

Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

-

Place 2.4g (0.1 mol) of magnesium turnings in a 250 mL round-bottom flask equipped with a reflux condenser and an addition funnel.

-

Prepare a solution of 13.7g (0.1 mol) of 1-bromobutane in 50 mL of anhydrous diethyl ether and place it in the addition funnel.

-

Add a small amount of the 1-bromobutane solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Carboxylation:

-

In a separate beaker, place approximately 20g of crushed dry ice.

-

Slowly and carefully pour the prepared Grignard reagent onto the dry ice with gentle stirring.

-

Allow the excess carbon dioxide to sublime.

-

-

Workup:

-

Slowly add 50 mL of 6M hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve any remaining magnesium.

-

Transfer the mixture to a separatory funnel. The pentanoic acid will be in the ether layer.

-

Separate the layers and wash the organic layer with water.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by distillation to obtain pentanoic acid.

-

Valproic Acid: A Serendipitous Discovery in Epilepsy Treatment

One of the most significant compounds derived from pentanoic acid is 2-propylpentanoic acid, commonly known as valproic acid. Its discovery as a major antiepileptic drug is a classic example of serendipity in science.

Early Synthesis and Unrecognized Potential

Valproic acid was first synthesized in 1882 by Beverly S. Burton.[6] For nearly eight decades, it was used merely as an organic solvent in laboratories, with its therapeutic potential completely unrecognized.[6][7]

While the detailed experimental protocol from Burton's original 1882 publication is not readily accessible, modern syntheses of valproic acid often involve the alkylation of malonic esters or related compounds.

The Fortuitous Discovery of Anticonvulsant Activity

In 1963, Pierre Eymard and his colleagues in France were screening various compounds for anticonvulsant activity.[8] They were using valproic acid as a solvent to dissolve the test compounds.[7] Remarkably, they observed that all the compounds, when dissolved in valproic acid, exhibited anticonvulsant effects in animal models.[7] This led to the realization that the solvent itself, valproic acid, was responsible for the observed activity.

This chance discovery led to the first clinical trial of valproic acid in 1964, conducted by G. Carraz and his team.[6] The drug was subsequently marketed in France in 1967 for the treatment of epilepsy.[6]

Early Clinical Efficacy of Valproic Acid

Early clinical trials demonstrated the broad-spectrum efficacy of valproic acid against various seizure types. The following table summarizes data from a 1980 study on the long-term effects of valproic acid therapy in patients with absence and other types of seizures, providing insight into its clinical effectiveness.

| Seizure Type | Patient Population | Efficacy Outcome | Percentage of Patients with >75% Improvement |

| Absence Seizures | 22 patients | Reduction in seizure frequency over 1 year | 80% |

| Tonic-Clonic | (within the cohort) | Reduction in seizure frequency over 1 year | 40% |

| Myoclonic Seizures | (within the cohort) | Reduction in seizure frequency over 1 year | 100% |

| Partial Seizures | (within the cohort) | Reduction in seizure frequency over 1 year | 43% |

Data from Bruni et al., Neurology, 1980.[9]

Isovaleric Acidemia: The First Described Organic Acidemia

Isovaleric acidemia (IVA) is an inherited metabolic disorder that highlighted the crucial role of a pentanoic acid isomer, isovaleric acid, in human metabolism. It was the first of the organic acidemias to be described in 1966 by Tanaka and colleagues.

IVA is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD), which is a key enzyme in the catabolism of the branched-chain amino acid leucine.[10] This deficiency leads to the accumulation of isovaleric acid and its derivatives in the body, which can be toxic.

Leucine Catabolism Pathway and the Role of IVD

The breakdown of leucine is a critical metabolic pathway. A defect in this pathway, specifically at the IVD step, leads to the buildup of upstream metabolites.

Diagnosis of Isovaleric Acidemia by Tandem Mass Spectrometry

The diagnosis of IVA is now routinely performed as part of newborn screening programs using tandem mass spectrometry (MS/MS) to analyze acylcarnitines in dried blood spots.

Experimental Protocol 3: Analysis of C5-Acylcarnitines by Tandem Mass Spectrometry

This protocol provides a general outline for the quantitative analysis of C5-acylcarnitines from dried blood spots.

Materials:

-

Dried blood spot (DBS) cards

-

Methanol containing stable isotope-labeled internal standards (e.g., d9-isovalerylcarnitine)

-

Microplate shaker

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure: [8]

-

Sample Preparation:

-

Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well microtiter plate.

-

Add 100 µL of methanol containing the internal standards to each well.

-

Seal the plate and agitate on a microplate shaker for 30 minutes to extract the acylcarnitines.

-

Centrifuge the plate to pellet the paper disc.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system is typically used.

-

Ionization Mode: Electrospray ionization in positive ion mode (ESI+).

-

Analysis Mode: Flow injection analysis or a rapid chromatographic separation is used to introduce the sample into the mass spectrometer.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for C5-acylcarnitine and its internal standard. The characteristic transition for C5-acylcarnitine is the precursor ion of m/z 246.2 losing a neutral fragment of 85, resulting in a product ion of m/z 161.2.

-

-

Data Analysis:

-

The concentration of C5-acylcarnitine is calculated by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.

-

Elevated levels of C5-acylcarnitine are indicative of isovaleric acidemia.

-

Conclusion

The journey of pentanoic acid and its compounds, from a natural product in an ancient herbal remedy to a life-saving medication and a key biomarker for an inherited metabolic disease, underscores the often-unpredictable path of scientific discovery. The serendipitous finding of valproic acid's anticonvulsant properties serves as a powerful reminder of the importance of keen observation in research. The elucidation of the biochemical basis of isovaleric acidemia and the development of advanced diagnostic techniques like tandem mass spectrometry highlight the progress in our understanding of metabolic diseases. This technical guide has provided a detailed historical and experimental overview of these pivotal discoveries, offering valuable insights for professionals dedicated to the advancement of pharmaceutical and biomedical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. Sciencemadness Discussion Board - Oxidation of pentanol to pentanoic acid with potassium permanganate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. medlink.com [medlink.com]

- 7. Valproic acid - American Chemical Society [acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 5-Dimethylcarbamoyl-pentanoic acid

Disclaimer: No specific Safety Data Sheet (SDS) or detailed experimental protocols for 5-Dimethylcarbamoyl-pentanoic acid were found in a comprehensive search. The following guide is based on safety data for structurally analogous compounds, including other short-chain fatty acids and their amide derivatives. This information should be used as a guideline, and all laboratory work should be conducted with the utmost caution, assuming the substance is hazardous.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It summarizes potential hazards, recommended handling procedures, and emergency responses based on available data for similar chemical structures.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to present the following hazards:

-

Skin Corrosion/Irritation: Similar to other carboxylic acids, it may cause skin irritation or burns upon contact.

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.

-

Respiratory Irritation: Inhalation of dust or vapor may cause respiratory tract irritation.

-

Harmful if Swallowed: Ingestion may cause gastrointestinal irritation or other adverse health effects.

GHS Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Quantitative Data Summary

The following tables summarize key quantitative data for analogous compounds to provide a reference point for the potential properties of this compound.

Table 1: Physical and Chemical Properties of Analogous Compounds

| Property | Valeric Acid (Pentanoic Acid) | 4-Pentenoic Acid |

| CAS Number | 109-52-4 | 591-80-0 |

| Molecular Formula | C5H10O2 | C5H8O2 |

| Molecular Weight | 102.13 g/mol | 100.12 g/mol |

| Boiling Point | 186-187 °C[1] | 188-190 °C |

| Flash Point | 86 °C[1] | 96 °C |

| Density | 0.939 g/cm³ at 20 °C[1] | 0.999 g/cm³ |

Table 2: Toxicological Data of Analogous Compounds

| Compound | LD50 (Oral, Rat) | Primary Hazards |

| Valeric Acid | > 2000 mg/kg | Skin and eye corrosion[2] |

| 4-Pentenoic Acid | Not available | Skin and eye irritation |

Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working with powders or generating aerosols, use a NIOSH-approved respirator.

Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep containers tightly closed when not in use.[4]

-

Avoid generating dust or aerosols.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

-

Keep away from heat, sparks, and open flames.

Experimental Protocols: General Workflow for Handling

The following diagram illustrates a general workflow for safely handling a chemical with unknown specific hazards, such as this compound.

First-Aid Measures

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.

Hypothetical Signaling Pathway Involvement

Due to its structure as a short-chain fatty acid derivative, this compound could potentially interact with pathways involved in fatty acid metabolism or signaling. The following diagram illustrates a hypothetical signaling pathway where a generic fatty acid amide might act.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations. Consult with your institution's environmental health and safety office for specific guidance.

This guide provides a framework for the safe handling of this compound based on the available information for similar compounds. Researchers should always exercise caution and adhere to the principles of good laboratory practice when working with this and any other chemical.

References

Potential Therapeutic Targets of Pentanoic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of pentanoic acid and its analogs. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Introduction

Pentanoic acid, also known as valeric acid, is a five-carbon straight-chain fatty acid. Its analogs, including the well-known anti-epileptic drug valproic acid (VPA), have garnered significant attention for their diverse therapeutic effects. These compounds have shown promise in a range of diseases, from neurological disorders to cancer, by modulating various biological targets. This guide explores the primary therapeutic targets of pentanoic acid analogs, focusing on histone deacetylases (HDACs), GABA aminotransferase (GABA-T), the endoplasmic reticulum (ER) stress response, and matrix metalloproteinases (MMPs).

Key Therapeutic Targets and Mechanisms of Action

Pentanoic acid analogs exert their therapeutic effects through multiple mechanisms of action. The following sections detail the most well-characterized targets and the signaling pathways they modulate.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of action for several pentanoic acid analogs, most notably valproic acid, is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these analogs promote a more open chromatin structure, leading to the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. This mechanism is particularly relevant to their anticancer properties.

dot

Caption: HDAC Inhibition by Pentanoic Acid Analogs.

Modulation of GABAergic Neurotransmission

Valproic acid and its analogs are widely used in the treatment of epilepsy and bipolar disorder due to their ability to enhance GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. These compounds increase GABA levels by inhibiting GABA aminotransferase (GABA-T), the enzyme responsible for GABA degradation. The resulting increase in synaptic GABA enhances inhibitory signaling, thereby reducing neuronal excitability.

Caption: Alleviation of ER Stress by Pentanoic Acid Analogs.

Matrix Metalloproteinase (MMP) Inhibition

Some pentanoic acid analogs, such as stictamides, have been identified as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of certain MMPs is associated with cancer invasion and metastasis. By inhibiting MMPs, these analogs can potentially prevent tumor progression and spread.

dot

Caption: Inhibition of Matrix Metalloproteinases.

Quantitative Data on Pentanoic Acid Analogs

The following tables summarize the quantitative data for various pentanoic acid analogs against their respective targets. This information is crucial for comparing the potency and selectivity of different compounds.

Table 1: Inhibitory Activity of Pentanoic Acid Analogs against Histone Deacetylases (HDACs)

| Compound | HDAC Isoform | IC50 | Reference |

| Valproic Acid | Class I | < 1 mM | [1] |

| Valproic Acid | Class IIa | > 1 mM | [1] |

| Compound 6d | HDAC1 | 13.2 nM | [2] |

| Compound 6d | HDAC2 | 77.2 nM | [2] |

| Compound 6d | HDAC3 | 8,908 nM | [2] |

| Compound 10c | HDAC1 | 41.8 nM | [2] |

| Compound 10c | HDAC2 | 89.1 nM | [2] |

| Compound 19i | Pan-HDAC (cellular) | 0.32 µM | [3] |

| 4-PBA | HDAC | - | [4] |

Table 2: Inhibitory Activity of Pentanoic Acid Analogs against GABA Transaminase (GABA-T)

| Compound | Organism | Inhibition Type | Ki/IC50 | Reference |

| Valproic Acid | Rat Brain | Competitive | High concentrations required | [5] |

| Branched-chain fatty acids | - | Competitive | - | [6] |

Table 3: Effect of Pentanoic Acid Analogs on Endoplasmic Reticulum (ER) Stress Markers

| Compound | Cell Line/Model | Marker | Effect | Reference |

| 4-Phenylbutyrate | Mouse Intestine (Heatstroke) | GRP78, PERK, p-eIF2α, ATF4, CHOP | Significantly decreased expression | [7] |

| 4-Phenylbutyrate | Mouse Lung (Hyperoxia) | GRP78, p-PERK, p-IRE1, ATF-6, CHOP, ATF-4, p-eIF2α | Markedly reduced levels | [8] |

| Octanoic Acid | Rat Aortic Smooth Muscle Cells | CHOP, GRP78, eIF2α | Significantly suppressed gene expression | [9] |

| Decanoic Acid | Rat Aortic Smooth Muscle Cells | CHOP, GRP78, eIF2α | Significantly suppressed gene expression | [9] |

Table 4: Inhibitory Activity of Pentanoic Acid Analogs against Matrix Metalloproteinases (MMPs)

| Compound | MMP Isoform | IC50 | Reference |

| Stictamide A | MMP12 | 2.3 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to investigate the therapeutic potential of pentanoic acid analogs.

HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory activity of pentanoic acid analogs against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

HDAC assay buffer

-

Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

-

Test compounds (pentanoic acid analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

-

In a 96-well plate, add the diluted compounds, positive control, and a vehicle control (buffer with solvent) to respective wells.

-

Add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and TSA to stop further HDAC activity. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

GABA Transaminase (GABA-T) Activity Assay

Objective: To measure the inhibitory effect of pentanoic acid analogs on GABA-T activity.

Materials:

-

Tissue homogenate or purified GABA-T enzyme

-

GABA

-

α-ketoglutarate

-

NADP+

-

Glutamate dehydrogenase (GDH)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds (pentanoic acid analogs)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, α-ketoglutarate, NADP+, and GDH.

-

Add the test compound at various concentrations, a positive control inhibitor, or a vehicle control to the reaction mixture in separate tubes or wells of a microplate.

-

Add the GABA-T enzyme source (tissue homogenate or purified enzyme) to the mixture and pre-incubate for a short period.

-

Initiate the reaction by adding GABA.

-

The reaction is a coupled-enzyme assay. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. GDH then catalyzes the oxidative deamination of glutamate to α-ketoglutarate and ammonia, with the concomitant reduction of NADP+ to NADPH.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH, over time using a spectrophotometer.

-

Calculate the initial reaction velocity for each condition.

-

Determine the percent inhibition of GABA-T activity by the test compounds and calculate the IC50 or Ki values.

Assessment of ER Stress by Western Blotting

Objective: To quantify the effect of pentanoic acid analogs on the expression of key ER stress marker proteins.

Materials:

-

Cell culture reagents

-

Test compounds (pentanoic acid analogs)

-

ER stress inducer (e.g., tunicamycin, thapsigargin)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., GRP78, p-PERK, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with the test compound for a specified period, followed by treatment with an ER stress inducer. Include appropriate controls (untreated, vehicle-treated, inducer-only).

-

Lyse the cells in lysis buffer and collect the total protein extracts.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target ER stress marker overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

MMP Inhibition Assay (Fluorogenic Substrate)

Objective: To screen for and characterize the inhibitory activity of pentanoic acid analogs against specific MMPs.

Materials:

-

Recombinant active MMP enzyme (e.g., MMP-2, MMP-9, MMP-12)

-

Fluorogenic MMP substrate

-

Assay buffer

-

Known MMP inhibitor (e.g., GM6001) as a positive control

-

Test compounds (pentanoic acid analogs)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

In a 96-well plate, add the diluted compounds, positive control, and a vehicle control to respective wells.

-

Add the active MMP enzyme to each well.

-